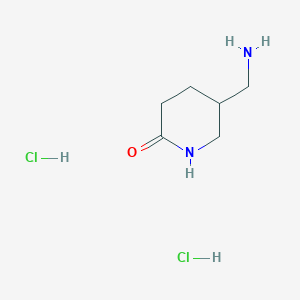

5-(Aminomethyl)piperidin-2-one dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Aminomethyl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)piperidin-2-one dihydrochloride typically involves the reaction of piperidine derivatives with aminomethyl groups. One common method includes the use of hydrogenation reactions, where piperidine is hydrogenated in the presence of catalysts such as molybdenum disulfide . Another approach involves multi-component reactions using ammonium acetate or aqueous ammonia to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinone derivatives.

Reduction: Reduction reactions can convert it back to piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5-(Aminomethyl)piperidin-2-one dihydrochloride is characterized by its piperidine ring structure, which is known for its versatility in drug design. The compound's ability to form various derivatives enhances its pharmacological potential. The dihydrochloride form increases solubility and stability, making it suitable for pharmaceutical formulations.

Serotonin 5-HT1A Receptor Modulation

One of the primary applications of this compound is its interaction with the serotonin 5-HT1A receptor. Research indicates that compounds similar to this one exhibit high affinity and selectivity for these receptors, which are crucial in regulating mood, anxiety, and cognitive functions.

- Therapeutic Potential : Compounds targeting the 5-HT1A receptor have been shown to possess antidepressant and anxiolytic properties. For instance, studies have demonstrated that selective serotonin receptor modulators can significantly reduce symptoms of depression and anxiety in animal models .

Treatment of Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a potential candidate for treating various neurological disorders:

- Depression and Anxiety Disorders : The agonistic activity at the 5-HT1A receptors suggests that this compound could be effective in managing depressive states and anxiety disorders . Clinical studies have shown that compounds with similar mechanisms can improve patient outcomes significantly.

- Cognitive Enhancers : There is ongoing research into the use of such compounds as cognitive enhancers, particularly in conditions like Alzheimer's disease. The modulation of acetylcholine levels alongside serotonin pathways may contribute to improved cognitive function .

Case Study 1: Antidepressant Activity

In a study assessing the effects of various piperidine derivatives on depressive behavior in rats, this compound was evaluated alongside other serotonin receptor modulators. The results indicated a significant reduction in immobility time during forced swimming tests, suggesting antidepressant-like effects .

Case Study 2: Anxiety Reduction

Another case study focused on the anxiolytic effects of related compounds revealed that administration of selective 5-HT1A agonists resulted in decreased anxiety-like behaviors in animal models. This supports the hypothesis that this compound may also possess similar anxiolytic properties .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The aminomethyl group plays a crucial role in its binding affinity and reactivity with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Piperidinone: A ketone derivative of piperidine.

Aminomethylpiperidine: A piperidine derivative with an aminomethyl group.

Uniqueness

5-(Aminomethyl)piperidin-2-one dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

5-(Aminomethyl)piperidin-2-one dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role in various pharmacological applications, including anticancer properties, neuropharmacological effects, and as a biochemical probe in drug design. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C7H14Cl2N2O

- Molecular Weight : 211.10 g/mol

- Chemical Structure : The compound contains a piperidine ring with an aminomethyl group and a carbonyl group, contributing to its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes, impacting metabolic pathways involved in cell proliferation and survival.

- Receptor Modulation : It has been suggested that this compound can interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity. A study highlighted its effects on various cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 12.5 | Induction of intrinsic apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of PI3K/Akt signaling pathway |

| HCT116 (Colon Cancer) | 10.0 | Cell cycle arrest at G2/M phase |

Neuropharmacological Effects

There is emerging evidence that this compound may exert neuropharmacological effects. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems:

- Dopaminergic Activity : Studies indicate that this compound may modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonergic Activity : Preliminary data suggest that it may also interact with serotonin receptors, affecting mood regulation and anxiety.

Case Studies

-

Case Study on Anticancer Activity :

In a recent study published in Frontiers in Pharmacology, researchers evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation . -

Neuropharmacological Assessment :

Another investigation focused on the neuropharmacological profile of this compound, assessing its effects on behavioral models in rodents. The findings suggested that it exhibited anxiolytic-like effects in elevated plus-maze tests, indicating potential therapeutic applications for anxiety disorders .

Eigenschaften

IUPAC Name |

5-(aminomethyl)piperidin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.2ClH/c7-3-5-1-2-6(9)8-4-5;;/h5H,1-4,7H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFZIAYAEVSFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.